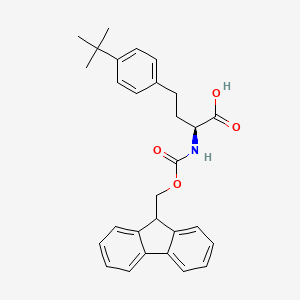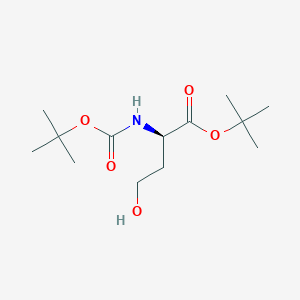
n-Boc-d-homoserine tert-butyl ester
Vue d'ensemble
Description
n-Boc-d-homoserine tert-butyl ester is a chemical compound widely used in organic synthesis. It is a derivative of homoserine, an amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group at the amino end and a tert-butyl ester group at the carboxyl end. These protecting groups are crucial in multi-step synthesis processes as they prevent unwanted reactions at specific functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Boc-d-homoserine tert-butyl ester typically involves the protection of the amino and carboxyl groups of homoserine. The amino group is protected by reacting homoserine with di-tert-butyl dicarbonate (Boc2O) under basic conditions, such as using sodium hydroxide or triethylamine . The carboxyl group is then esterified using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields. The use of green chemistry principles, such as employing less hazardous solvents and reagents, is also emphasized in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
n-Boc-d-homoserine tert-butyl ester undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous acids or bases.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride in methanol.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Deprotection: Homoserine or its derivatives depending on the reaction conditions.
Hydrolysis: Homoserine carboxylic acid.
Applications De Recherche Scientifique
n-Boc-d-homoserine tert-butyl ester is used extensively in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein engineering.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of fine chemicals and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of n-Boc-d-homoserine tert-butyl ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Boc-l-homoserine tert-butyl ester
- n-Boc-d-serine tert-butyl ester
- n-Boc-l-serine tert-butyl ester
Uniqueness
n-Boc-d-homoserine tert-butyl ester is unique due to its specific stereochemistry (d-form) and the presence of both Boc and tert-butyl ester protecting groups. This combination makes it particularly useful in stereoselective synthesis and in reactions requiring selective protection and deprotection steps .
Propriétés
IUPAC Name |
tert-butyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSWHDJTFHDJFE-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCO)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157470 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-homoserine 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110207-49-3 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-homoserine 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110207-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-homoserine 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


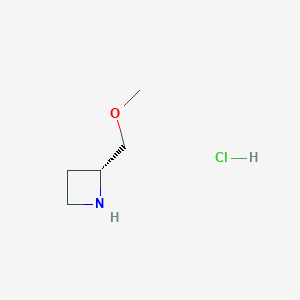
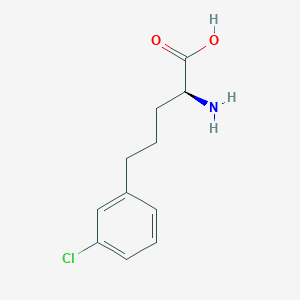
![(3R)-3-[(tert-butoxycarbonyl)amino]-4-(2,3-difluorophenyl)butanoic acid](/img/structure/B8233792.png)
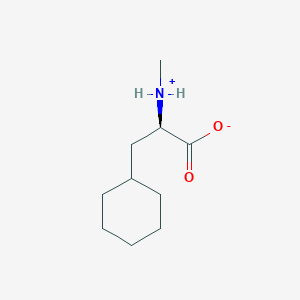

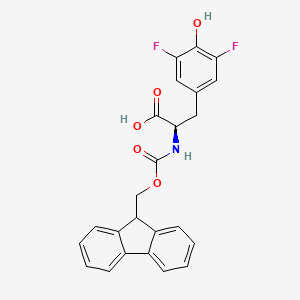
![3-[(4-Bromophenyl)methyl]azetidine HCl](/img/structure/B8233819.png)
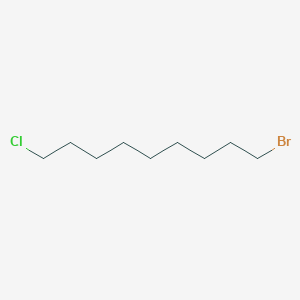
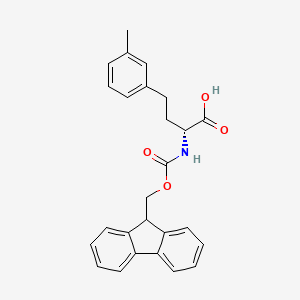
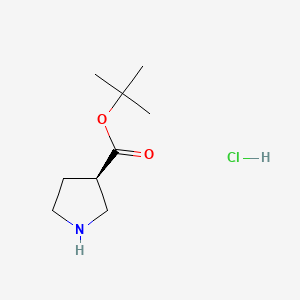
![(2R,4S)-N-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-1-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B8233864.png)

